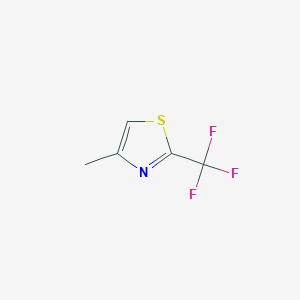

4-Methyl-2-(trifluoromethyl)thiazole

描述

属性

分子式 |

C5H4F3NS |

|---|---|

分子量 |

167.15 g/mol |

IUPAC 名称 |

4-methyl-2-(trifluoromethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H4F3NS/c1-3-2-10-4(9-3)5(6,7)8/h2H,1H3 |

InChI 键 |

LVEMMYKHPXAZQB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CSC(=N1)C(F)(F)F |

产品来源 |

United States |

准备方法

Bromination and Cyclization Route

This method involves the following key steps:

Step 1: Bromination of trifluoroacetic ethyl acetoacetate

Bromine is reacted with trifluoroacetic ethyl acetoacetate to form 2-bromo and 2,2-dibromo trifluoroacetic ethyl acetoacetate intermediates. The molar ratio of trifluoroacetic ethyl acetoacetate to bromine is optimized between 1:1 to 1.5:1.Step 2: Reaction with thioacetamide

The brominated intermediates are reacted with thioacetamide in an inert solvent (e.g., acetonitrile, DMF, ethyl acetate) at low temperatures (-5°C to 5°C) with controlled addition rates to manage exothermicity. This step forms 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate as a yellow solid precipitate.Step 3: Addition of organic amine

Organic amines such as diethylamine, triethylamine, or trimethylamine are added dropwise at room temperature, followed by refluxing for 3 to 10 hours. This promotes ring closure and formation of the thiazole ring.Step 4: Hydrolysis to formic acid derivative

The ethyl formate intermediate is hydrolyzed by adding sodium hydroxide solution at room temperature, controlling the temperature below 40°C. After reaction completion, acidification with 10% hydrochloric acid precipitates the 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid as a flaxen powder.

Reaction conditions and yields:

| Parameter | Range/Value |

|---|---|

| Bromine to trifluoroacetic ester | 1.0 – 1.5 molar ratio |

| Thioacetamide addition temp | -5°C to 5°C |

| Thioacetamide addition time | 60 – 300 minutes |

| Organic amine addition time | 10 – 120 minutes |

| Reflux time | 30 – 600 minutes |

| Hydrolysis temperature | < 40°C |

| Yield of formic acid derivative | ~94% |

| Purity (HPLC) | ~96.5% |

This method is described in detail in patents CN103145639B and CN103145639A, which provide comprehensive procedural steps and optimization parameters.

Chlorination and Cyclization Route

An alternative and efficient method involves:

Step 1: Chlorination of trifluoroacetic ethyl acetoacetate

Chlorosulfuric acid is added dropwise to trifluoroacetic ethyl acetoacetate at low temperatures (-15°C to -5°C). The molar ratio of chlorosulfuric acid to ester is controlled around 0.92 to 0.98. The reaction mixture is held at 5°C to 15°C for 10 to 18 hours to complete chlorination with minimal overchlorinated by-products (<0.3%).Step 2: Cyclization with thioacetamide in dehydrated alcohol

Without purification, the chlorinated intermediate is reacted with thioacetamide in dehydrated ethanol under reflux for about 12 hours. This step forms a mixture of 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate and its hydrochloride salt.Step 3: Hydrolysis

Sodium hydroxide aqueous solution (15%) is added, and the mixture is refluxed for 2-3 hours. Ethanol is recovered by vacuum distillation. The reaction mixture is diluted with water and acidified with concentrated hydrochloric acid to pH 1, causing precipitation of the target 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid.

Reaction conditions and yields:

| Parameter | Range/Value |

|---|---|

| Chlorosulfuric acid to ester molar ratio | 0.92 – 0.98 |

| Chlorosulfuric acid addition temp | -15°C to -5°C |

| Chlorination hold temp/time | 5°C to 15°C / 10 – 18 hours |

| Cyclization solvent | Dehydrated ethanol |

| Cyclization time | ~12 hours |

| Hydrolysis NaOH concentration | 15% aqueous |

| Hydrolysis reflux time | 2 – 3 hours |

| Yield of formic acid derivative | 92 – 94% |

| Purity (HPLC) | >98.5% |

| Melting point | 163.5 – 165.0 °C |

This method is advantageous due to fewer purification steps, avoidance of toxic solvents like DMF or acetonitrile, and efficient recovery of ethanol solvent. It is detailed in patent CN104672168B.

Comparative Analysis of Preparation Methods

| Feature | Bromination Route | Chlorination Route |

|---|---|---|

| Key halogenating agent | Bromine | Chlorosulfuric acid |

| Reaction temperature control | Low temperature (-5°C to 5°C) | Low temperature (-15°C to -5°C) |

| Solvents used | Acetonitrile, DMF, ethyl acetate | Dehydrated ethanol |

| Cyclization conditions | Organic amine addition + reflux | Reflux in ethanol |

| Hydrolysis step | NaOH hydrolysis at <40°C | NaOH hydrolysis with ethanol recovery |

| Purity of final product | ~96.5% | >98.5% |

| Yield | ~94% | 92 – 94% |

| Environmental considerations | Use of organic amines and solvents | Avoids toxic solvents, easier solvent recovery |

| Complexity | Multi-step with intermediate isolation | Three-step one-pot style process |

Summary of Research Findings

- The bromination route is well-established and provides high yields and good purity but involves multiple steps with careful temperature and addition rate control to avoid side reactions.

- The chlorination route offers a more streamlined process with fewer purification steps and better environmental profile due to the use of ethanol as solvent and efficient solvent recovery.

- Both methods rely on the key intermediate trifluoroacetic ethyl acetoacetate and thioacetamide for cyclization to the thiazole ring.

- Reaction parameters such as molar ratios, temperature control, and addition times are critical for optimizing yield and purity.

- The final product, 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid, is obtained as a solid with high purity suitable for further applications, including as an intermediate in agrochemical synthesis.

化学反应分析

Types of Reactions: 4-Methyl-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

科学研究应用

4-Methyl-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of 4-Methyl-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

相似化合物的比较

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituents at positions 2 and 4 of the thiazole ring. These variations influence melting points, molecular weights, and bioactivity:

*Derivative data from 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole .

Key Observations :

- The trifluoromethyl group increases molecular weight and lipophilicity compared to methyl or halogen substituents.

- Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit higher melting points due to enhanced intermolecular interactions.

Antimicrobial Activity

Key Findings :

Antioxidant Activity

Key Findings :

Anticancer and Antiviral Activity

Key Findings :

- The trifluoromethyl derivative exhibits potent anticancer activity (IC₅₀ < 10 μM) against breast (MCF-7) and colon (HCT-116) cancer cells, outperforming methyl- and fluorophenyl-substituted analogues .

- Antiviral activity against Influenza A is significantly enhanced by the trifluoromethyl group, likely due to improved target binding (e.g., neuraminidase inhibition) .

Mechanistic Insights from Docking Studies

- Trifluoromethyl vs. Phenyl/Thiazole Rings : Docking studies reveal that the –CF₃ group in this compound forms strong π–π interactions with Trp286 in acetylcholinesterase (AChE), comparable to donepezil . In contrast, phenyl-substituted analogues rely on multiple weaker interactions with Tyr341 .

- Halogenated Analogues : Chloro- and bromo-substituted derivatives exhibit enhanced binding to bacterial DNA gyrase, explaining their antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。